molecular formula C9H9NO2S2 B2472941 Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate CAS No. 869946-96-3

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate

Cat. No.: B2472941
CAS No.: 869946-96-3
M. Wt: 227.3
InChI Key: SEZYICRKXZJPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is a chemical compound with the molecular formula C₉H₉NO₂S₂ and a molecular weight of 227.30 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an isothiocyanate group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to form the amide, which is subsequently treated with thiophosgene to introduce the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate involves its interaction with biological macromolecules. The isothiocyanate group is known to react with nucleophilic sites on proteins and DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is unique due to the presence of both the isothiocyanate and carboxylate ester groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-3-6-4-7(9(11)12-2)8(14-6)10-5-13/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYICRKXZJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.